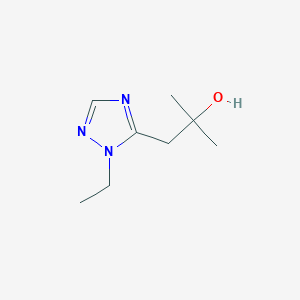
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group and a methylpropan-2-ol moiety attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to changes in biological pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Uniqueness
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol is unique due to its specific structural features, such as the presence of both an ethyl group and a methylpropan-2-ol moiety. These structural characteristics contribute to its distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-(2-ethyl-1,2,4-triazol-3-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-4-11-7(9-6-10-11)5-8(2,3)12/h6,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
BHMMIOXNILXVTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC=N1)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















